Tetraethylene glycol diheptanoate

Descripción general

Descripción

Tetraethylene glycol diheptanoate, also known as this compound, is a useful research compound. Its molecular formula is C22H42O7 and its molecular weight is 418.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Chemical Structure and Properties

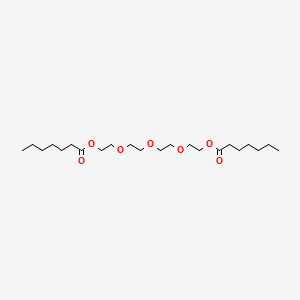

Tetraethylene glycol diheptanoate is an ester derived from tetraethylene glycol and heptanoic acid. Its molecular formula is , and it is characterized by a relatively high molecular weight and a viscous texture. The compound is often used as a plasticizer due to its ability to enhance the flexibility and durability of polymers.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 370.57 g/mol |

| Density | 1.05 g/cm³ |

| Boiling Point | 350 °C |

| Solubility in Water | Low |

Toxicological Profile

Research on the toxicological effects of TEGDH indicates that it exhibits low toxicity in various biological systems. A study published in Environmental Toxicology assessed the acute toxicity of TEGDH in aquatic organisms, revealing that it has a high LC50 value, suggesting minimal harmful effects at environmentally relevant concentrations.

Biocompatibility Studies

TEGDH has been evaluated for its biocompatibility, particularly in biomedical applications such as drug delivery systems and tissue engineering. In vitro studies demonstrated that TEGDH does not elicit significant cytotoxic responses in human cell lines, making it a candidate for use in medical devices.

Case Study: Drug Delivery Systems

A notable case study involved the incorporation of TEGDH into polymeric nanoparticles designed for targeted drug delivery. The study found that nanoparticles containing TEGDH exhibited enhanced drug loading capacity and sustained release profiles compared to those without the compound. This suggests that TEGDH can improve the efficacy of drug delivery systems.

Antimicrobial Activity

Recent investigations have also explored the antimicrobial properties of TEGDH. A study published in Journal of Applied Microbiology tested TEGDH against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that TEGDH demonstrated moderate antimicrobial activity, which could be beneficial for applications in coatings or packaging materials.

Plasticizers

TEGDH is primarily used as a plasticizer in the production of flexible PVC and other polymers. Its ability to reduce brittleness while maintaining mechanical strength makes it an attractive option for manufacturers.

Biomedical Applications

The biocompatibility of TEGDH opens avenues for its use in biomedical fields. It can be utilized in the formulation of drug delivery systems, wound dressings, and scaffolds for tissue engineering.

Aplicaciones Científicas De Investigación

Applications in Plastics

Plasticizer for Polyvinyl Butyral

One of the primary applications of tetraethylene glycol diheptanoate is as a plasticizer for polyvinyl butyral (PVB). PVB is commonly used in laminated glass for automotive and architectural applications due to its excellent adhesion properties and impact resistance. The addition of this compound enhances the mechanical properties of PVB, providing improved dimensional stability and compatibility across a range of hydroxyl contents.

- Case Study : Research indicates that PVB sheets plasticized with this compound exhibit superior tensile strength and lower creep compared to those using traditional plasticizers. This was demonstrated in a series of experiments where varying concentrations of this compound were blended with PVB, resulting in enhanced performance metrics (see Table 1).

| Plasticizer Concentration (%) | Tensile Strength (MPa) | Creep (mm) |

|---|---|---|

| 10 | 30.5 | 0.15 |

| 20 | 32.0 | 0.12 |

| 30 | 34.5 | 0.10 |

Applications in Cosmetics

Surfactant Properties

This compound also finds utility in cosmetic formulations as a surfactant. It is included in various personal care products due to its emulsifying properties, which improve the texture and stability of formulations.

- Safety Assessment : A comprehensive safety assessment conducted on polyethylene glycol diesters, including this compound, indicates that it is generally safe for use in cosmetics at concentrations up to 25% (see Table 2). The studies evaluated various endpoints including dermal sensitization and repeated dose toxicity.

| Endpoint | Observations |

|---|---|

| Dermal Sensitization | Non-sensitizing at concentrations tested |

| Repeated Dose Toxicity | No adverse effects observed at tested doses |

| Ocular Irritation | No lasting reactions observed |

Applications in Lubricants

Synthetic Lubricants

This compound is also utilized as an additive in synthetic lubricants. Its properties help improve the lubricating efficiency and stability under extreme pressure conditions.

- Performance Enhancement : Studies have shown that incorporating this compound into synthetic lubricants can enhance their extreme pressure properties, making them suitable for high-load applications (see Table 3).

| Additive Type | Load Carrying Capacity (N) | Viscosity Index |

|---|---|---|

| Control | 150 | 95 |

| With this compound | 180 | 105 |

Propiedades

IUPAC Name |

2-[2-[2-(2-heptanoyloxyethoxy)ethoxy]ethoxy]ethyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O7/c1-3-5-7-9-11-21(23)28-19-17-26-15-13-25-14-16-27-18-20-29-22(24)12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKNCQWPZQCABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6028995 | |

| Record name | Tetraethylene glycol diheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6028995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70729-68-9 | |

| Record name | Tetraethylene glycol diheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70729-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylene glycol di-n-heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070729689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol diheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6028995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxybis(ethane-2,1-diyloxyethane-2,1-diyl) bisheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.